Cadmium selenate

Overview

Description

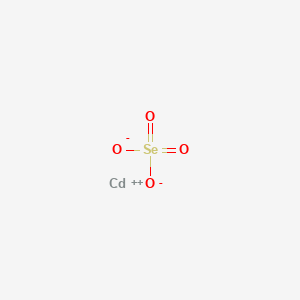

Cadmium selenate is a chemical compound with the formula CdSeO₄. It is a selenate of cadmium and typically appears as a colorless solid in its dihydrate form. This compound is known for its solubility in water and its ability to form hydrates. This compound is used in various scientific and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cadmium selenate can be synthesized through the reaction of cadmium oxide (CdO) with selenic acid (H₂SeO₄). The reaction produces a mixture of this compound monohydrate and dihydrate: [ \text{CdO} + \text{H}_2\text{SeO}_4 \rightarrow \text{CdSeO}_4 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by carefully controlling the reaction conditions to ensure the desired hydrate form is obtained. The dihydrate form is typically produced at lower temperatures, while the monohydrate form can be obtained by heating the dihydrate to 100°C, which releases water of crystallization .

Chemical Reactions Analysis

Types of Reactions: Cadmium selenate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form cadmium selenide (CdSe) or elemental selenium (Se).

Substitution: this compound can participate in substitution reactions where the selenate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are commonly employed.

Substitution: Various acids and bases can facilitate substitution reactions.

Major Products:

Oxidation: Higher oxidation state compounds of cadmium and selenium.

Reduction: Cadmium selenide (CdSe) and elemental selenium (Se).

Substitution: Compounds where the selenate ion is replaced by other anions.

Scientific Research Applications

Cadmium selenate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of cadmium selenide nanoparticles, which are important in semiconductor research.

Biology: Studied for its potential effects on biological systems, particularly in understanding the toxicity and detoxification mechanisms of cadmium and selenium.

Medicine: Investigated for its potential use in targeted drug delivery systems and imaging agents due to its unique optical properties.

Industry: Utilized in the production of pigments, photovoltaic cells, and other electronic devices.

Mechanism of Action

The mechanism by which cadmium selenate exerts its effects involves its interaction with biological molecules and cellular structures. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. Selenium, on the other hand, can participate in redox reactions, influencing cellular oxidative stress levels. The combined effects of cadmium and selenium can lead to various biochemical and physiological changes in organisms .

Comparison with Similar Compounds

- Cadmium sulfate (CdSO₄)

- Cadmium selenite (CdSeO₃)

- Zinc selenate (ZnSeO₄)

- Mercury selenate (HgSeO₄)

Comparison:

- Cadmium sulfate: Similar in terms of cadmium content but differs in the anion (sulfate vs. selenate). Cadmium sulfate is more commonly used in electroplating and as a precursor for other cadmium compounds.

- Cadmium selenite: Contains selenium in a different oxidation state (selenite vs. selenate). Cadmium selenite is less soluble in water compared to cadmium selenate.

- Zinc selenate: Contains zinc instead of cadmium. Zinc selenate is less toxic and is used in different industrial applications.

- Mercury selenate: Contains mercury instead of cadmium. Mercury selenate is highly toxic and has limited applications due to its toxicity .

This compound stands out due to its unique combination of cadmium and selenium, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Biological Activity

Cadmium selenate (CdSeO₄) is a compound that combines cadmium, a heavy metal, with selenate, a form of selenium. Understanding its biological activity is crucial due to the implications for environmental health and potential applications in biotechnology. This article reviews recent research findings on the biological effects of this compound, focusing on its interactions with biological systems, particularly in microbial and plant models.

Overview of Cadmium and Selenium

Cadmium is known for its toxicity and environmental persistence, affecting various biological systems. It can disrupt cellular processes and lead to oxidative stress. Conversely, selenium is an essential trace element that plays a critical role in antioxidant defense mechanisms through its incorporation into selenoproteins, which are vital for maintaining cellular homeostasis.

Interaction Between Cadmium and Selenium

Research indicates that selenium may mitigate the toxic effects of cadmium. A study conducted on Citrobacter freundii demonstrated that the addition of selenium to cadmium-containing media reduced the detrimental impacts of cadmium on bacterial growth and protein content. Specifically, cadmium concentrations above 40 ppm were found to hinder bacterial growth significantly, while selenium at concentrations of 1.0 and 3.0 ppm improved antioxidant enzyme activities despite the presence of cadmium .

Table 1: Effects of Selenium on Antioxidant Enzyme Activities in Citrobacter freundii

| Cadmium Concentration (ppm) | Protein Content Decrease (%) | Antioxidant Enzyme Activity Improvement (%) |

|---|---|---|

| 0 | 0 | Baseline |

| 75 | 21 | +12 |

| 100 | 40 | +25 |

| 125 | 62 | +50 |

Case Studies on Biological Activity

- Honey Bee Microbiome Study : A study investigating the effects of cadmium and selenate exposure on honey bees revealed significant alterations in their microbiome composition. The exposure to cadmium led to a decrease in beneficial bacteria such as Lactobacillus, while selenate treatment resulted in an increase in certain beneficial strains. This suggests that selenium may play a role in modulating microbiota responses to heavy metal stress .

- Toxicity Assessment in Rats : A 28-day oral toxicity study of cadmium selenide (a related compound) in Sprague-Dawley rats indicated adverse health effects at higher doses. Notably, signs of toxicity included weight loss and organ damage, emphasizing the need for careful management of selenium-cadmium compounds .

- Plant Protection Mechanisms : Research on oilseed rape (Brassica napus) showed that selenium supplementation could protect plants from cadmium-induced oxidative stress. The study reported a significant reduction in lipid peroxidation markers when plants were treated with selenium alongside cadmium, highlighting selenium's protective role against heavy metal toxicity .

The protective effects of selenium against cadmium toxicity can be attributed to several mechanisms:

- Antioxidant Defense : Selenium enhances the activity of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase, which help neutralize reactive oxygen species generated by cadmium exposure.

- Protein Stabilization : Selenium may stabilize proteins affected by cadmium, preserving cellular functions.

- Microbiome Modulation : As seen in honey bees, selenium can influence gut microbiota composition, potentially enhancing resilience against environmental stressors.

Properties

IUPAC Name |

cadmium(2+);selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFKXHQTGNWIJW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884646 | |

| Record name | Selenic acid, cadmium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13814-62-5 | |

| Record name | Cadmium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013814625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid, cadmium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenic acid, cadmium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U4HEE3NCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.